4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
Overview
Description
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C8H12O2. It is a member of the pyranone family, characterized by a six-membered ring containing oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-2-hexene-1,5-lactone with suitable reagents to form the desired pyranone structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under suitable conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-3H-pyran-6-one
- 3,5-Dimethyl-2-hexene-1,5-lactone
- 5,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
Comparison: 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one stands out due to its unique structural features and reactivity.
Biological Activity
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one (commonly referred to as TMP) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities associated with TMP, supported by data tables and relevant case studies.
Chemical Structure and Properties
TMP is characterized by its unique chemical structure, which includes a dihydropyran ring. The molecular formula is , and it has a molecular weight of 140.18 g/mol. The compound's structure contributes to its diverse biological activities.
Antiviral Properties
Recent studies have indicated that TMP exhibits antiviral activity, particularly against retroviruses such as HIV. Research has shown that TMP and related pyranones can act as inhibitors of HIV protease, which is crucial for the viral replication process. A patent outlines the synthesis of pyran-2-ones and their application in treating HIV infections, highlighting TMP's potential in antiviral therapy .
Anti-cancer Activity
TMP has also been investigated for its anti-cancer properties. In vitro studies have demonstrated that TMP can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against prostate cancer cell lines, suggesting its utility in treating benign prostatic hyperplasia and other related conditions .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects in various models. Research indicates that TMP can reduce inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Anti-HIV Activity : A study conducted by researchers at the University of Iowa demonstrated that engineered strains of Saccharomyces cerevisiae could produce TMP from glucose with promising yields. This biotechnological approach not only enhances the availability of TMP but also underscores its relevance in antiviral drug development .
- Prostate Cancer Treatment : A clinical investigation reported that compounds similar to TMP exhibited significant inhibition of prostate cancer cell growth in vitro, providing a basis for further exploration into its therapeutic applications .
- Inflammation Modulation : In animal models, TMP administration resulted in a marked decrease in markers of inflammation, supporting its potential role as an anti-inflammatory agent .
Table 1: Summary of Biological Activities of TMP
Biological Activity | Mechanism/Effect | Reference |
---|---|---|
Antiviral | Inhibition of HIV protease | |
Anti-cancer | Inhibition of prostate cancer cell proliferation | |
Anti-inflammatory | Reduction of inflammatory cytokines |
Table 2: Synthesis and Yield Data for TMP Production
Properties
IUPAC Name |
2,2,4-trimethyl-3H-pyran-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQHRLJAKWRVJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289578 | |
Record name | 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6970-56-5 | |
Record name | NSC62023 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DIHYDRO-4,6,6-TRIMETHYL-ALPHA-PYRONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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